molecular formula C18H19N5O2 B6687004 2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one

Cat. No.: B6687004
M. Wt: 337.4 g/mol
InChI Key: RRHYBPQXWWAXKX-HNNXBMFYSA-N
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Description

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one is a complex organic compound that features a unique combination of functional groups, including an isoquinolinone core, a pyrrolidine ring, and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinone core, followed by the introduction of the pyrrolidine ring and the triazole moiety. Common synthetic routes include:

    Formation of Isoquinolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring is typically introduced via nucleophilic substitution reactions.

    Attachment of Triazole Moiety: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]isoquinolin-1-one: Lacks the triazole moiety, which may affect its biological activity.

    2-[2-oxo-2-(triazol-1-ylmethyl)ethyl]isoquinolin-1-one: Lacks the pyrrolidine ring, potentially altering its interaction with molecular targets.

Uniqueness

The presence of both the triazole moiety and the pyrrolidine ring in 2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one distinguishes it from similar compounds. This unique combination of functional groups may enhance its biological activity and specificity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(23-9-3-5-15(23)12-22-11-8-19-20-22)13-21-10-7-14-4-1-2-6-16(14)18(21)25/h1-2,4,6-8,10-11,15H,3,5,9,12-13H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHYBPQXWWAXKX-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=CC3=CC=CC=C3C2=O)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN2C=CC3=CC=CC=C3C2=O)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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